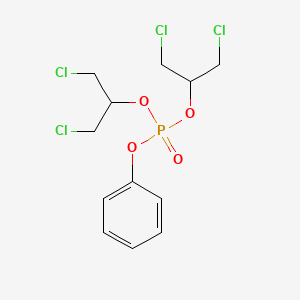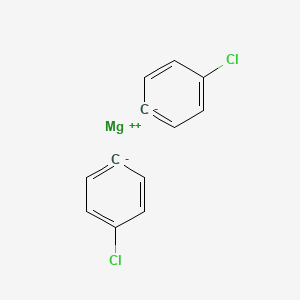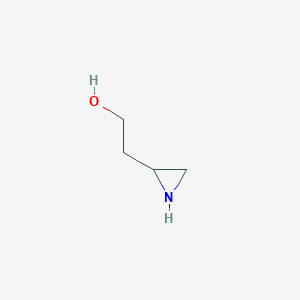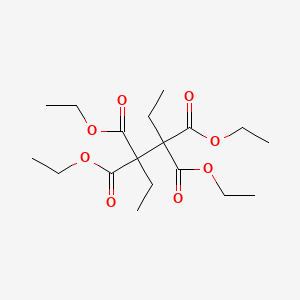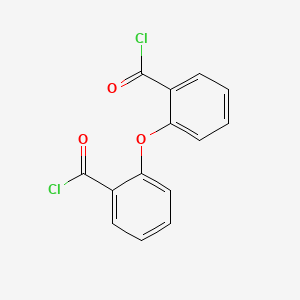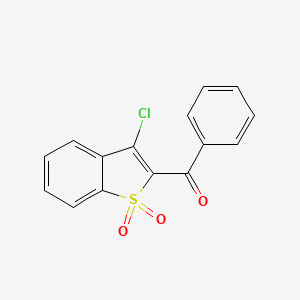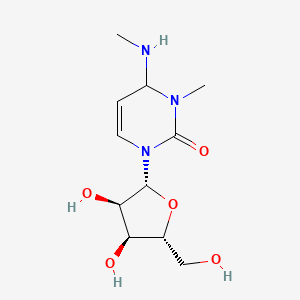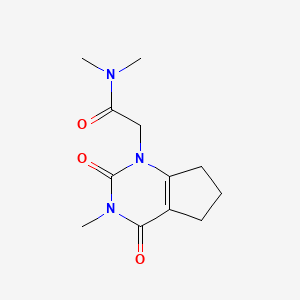![molecular formula C17H39NO3Si B14649312 N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine CAS No. 53813-18-6](/img/structure/B14649312.png)
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the synthesis of hybrid materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine typically involves the reaction of butylamine with a triethoxysilane derivative. One common method is the reaction of N-butylamine with 3-chloropropyltriethoxysilane under basic conditions. The reaction proceeds as follows:
N-Butylamine+3-Chloropropyltriethoxysilane→this compound+HCl
The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other nucleophiles.
Condensation Reactions: It can react with carbonyl compounds to form imines or amides.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Solvents: Toluene, ethanol, and other organic solvents.
Catalysts: Potassium carbonate, sodium hydroxide.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation of silanols.
Imines and Amides: Formed through condensation with carbonyl compounds.
科学的研究の応用
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
作用機序
The mechanism of action of N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This allows the compound to act as a bridge between different materials, enhancing their mechanical and chemical properties.
類似化合物との比較
Similar Compounds
- N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine
- N-Butyl-N-[3-(triethoxysilyl)propyl]ethan-1-amine
- N-Butyl-N-[3-(triethoxysilyl)propyl]propan-1-amine
Uniqueness
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine is unique due to its specific combination of butyl and triethoxysilyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in the synthesis of hybrid materials, offering enhanced stability and functionality compared to similar compounds.
特性
CAS番号 |
53813-18-6 |
|---|---|
分子式 |
C17H39NO3Si |
分子量 |
333.6 g/mol |
IUPAC名 |
N-butyl-N-(3-triethoxysilylpropyl)butan-1-amine |
InChI |
InChI=1S/C17H39NO3Si/c1-6-11-14-18(15-12-7-2)16-13-17-22(19-8-3,20-9-4)21-10-5/h6-17H2,1-5H3 |
InChIキー |
DLAUQJZKDAKQGO-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)

